4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine
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Overview
Description
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group, an iodophenyl group, and a methoxytriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the hexafluoropropyl group and the iodophenyl group. These groups are then introduced into the triazine core through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The hexafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodophenyl group may interact with specific receptors or enzymes, modulating their activity. The triazine core can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis[][6].
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another compound with a hexafluoropropyl group, used as a stabilizer and antioxidant in polymers.
Uniqueness
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexafluoropropyl group enhances its stability and lipophilicity, while the iodophenyl group provides opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C13H9F6IN4O2 |
---|---|
Molecular Weight |
494.13 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H9F6IN4O2/c1-25-10-22-9(21-7-4-2-6(20)3-5-7)23-11(24-10)26-8(12(14,15)16)13(17,18)19/h2-5,8H,1H3,(H,21,22,23,24) |
InChI Key |
GDOGZXFVELTBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)I)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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